BenchChemオンラインストアへようこそ!

tert-Butyl (1R*,4R*)-4-(cyclohexylamino)cyclohexylcarbamate

Lipophilicity Drug design ADME prediction

tert-Butyl (1R*,4R*)-4-(cyclohexylamino)cyclohexylcarbamate (CAS 1286265-75-5) is a trans-configured cyclohexane-1,4-diamine building block featuring a Boc-protected amine and a secondary cyclohexylamino substituent. It belongs to a class of N-Boc-trans-1,4-cyclohexanediamine derivatives widely employed in medicinal chemistry for introducing amine-containing scaffolds into bioactive molecules.

Molecular Formula C17H32N2O2
Molecular Weight 296.455
CAS No. 1286265-75-5
Cat. No. B2856856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1R*,4R*)-4-(cyclohexylamino)cyclohexylcarbamate
CAS1286265-75-5
Molecular FormulaC17H32N2O2
Molecular Weight296.455
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)19-15-11-9-14(10-12-15)18-13-7-5-4-6-8-13/h13-15,18H,4-12H2,1-3H3,(H,19,20)
InChIKeyHRKOJZMZCVJXFY-SHTZXODSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready tert-Butyl (1R*,4R*)-4-(cyclohexylamino)cyclohexylcarbamate (CAS 1286265-75-5) for Drug Discovery Intermediates


tert-Butyl (1R*,4R*)-4-(cyclohexylamino)cyclohexylcarbamate (CAS 1286265-75-5) is a trans-configured cyclohexane-1,4-diamine building block featuring a Boc-protected amine and a secondary cyclohexylamino substituent. It belongs to a class of N-Boc-trans-1,4-cyclohexanediamine derivatives widely employed in medicinal chemistry for introducing amine-containing scaffolds into bioactive molecules. The compound is commercially available from specialty chemical suppliers but is not indexed in major pharmacological or biological assay databases as a discrete bioactive entity. Its primary role is as a synthetic intermediate rather than a final active pharmaceutical ingredient.

Why Generic N-Boc-trans-1,4-cyclohexanediamine Analogs Cannot Replace CAS 1286265-75-5 in Structure-Activity Optimization


Within the N-Boc-trans-1,4-cyclohexanediamine family, the nature of the N4-substituent dictates lipophilicity, steric encumbrance, hydrogen-bonding capacity, and overall molecular topology. The target compound bears a cyclohexylamino group, whereas closely related commercially available analogs include a primary amine (CAS 177906-48-8), a methylamino substituent, or a benzylamino substituent (CAS 264608-33-5). Each substitution pattern yields distinct physicochemical properties and pharmacophoric features that directly influence downstream molecular recognition, metabolic stability, and synthetic tractability. Therefore, interchanging these compounds without quantitative justification risks altering compound potency, selectivity, or pharmacokinetic profiles in structure-activity relationship (SAR) programs. The cyclohexylamino variant specifically provides a unique combination of full alicyclic character and secondary amine geometry that is not replicated by the primary amine or N-alkyl analogs.

Quantitative Differentiation Evidence for tert-Butyl (1R*,4R*)-4-(cyclohexylamino)cyclohexylcarbamate Against Its Closest Analogs


Increased Calculated Lipophilicity (cLogP) Relative to Primary Amine Analog and N-Methyl Derivative

The cyclohexylamino substitution on the target compound results in a significantly higher calculated partition coefficient (cLogP) compared to the unsubstituted primary amine analog tert-butyl (trans-4-aminocyclohexyl)carbamate (CAS 177906-48-8) and its N-methyl derivative. Using the same computational method (e.g., XLogP3 or ChemAxon), the target compound's cLogP is predicted to be approximately 3.1 – 3.5, while the primary amine analog shows cLogP ~1.1 – 1.4, and the N-methyl analog ~1.8 – 2.1. [1][2] This quantitative difference is driven by the addition of a six-membered aliphatic ring and reflects the compound's enhanced hydrophobic character, which can influence membrane permeability and non-specific protein binding in cellular assays.

Lipophilicity Drug design ADME prediction

Topological Polar Surface Area (tPSA) and Hydrogen Bond Donor Deficit vs. Primary Amine Analog

The target compound contains only one hydrogen bond donor (the carbamate NH), whereas the primary amine analog (CAS 177906-48-8) possesses two (carbamate NH and amine NH2). The computed tPSA for the target compound is approximately 41 Ų, compared to ~64 Ų for the primary amine analog, a reduction of ~23 Ų. [1][2] This lower tPSA suggests improved potential for passive membrane permeation, particularly across the blood-brain barrier, where a tPSA < 60-70 Ų is often desirable. [3] The N-methyl analog exhibits an intermediate tPSA of ~50 Ų.

Polar surface area Blood-brain barrier Permeability

Molecular Weight and Steric Bulk Differentiation from N-Alkyl and N-Benzyl Comparators

The target compound has a molecular weight of 296.45 g/mol, which is substantially higher than the primary amine analog (214.30 g/mol), the N-methyl analog (228.33 g/mol), but slightly lower than the N-benzyl analog (304.43 g/mol). Among N-substituted analogs, the cyclohexylamino group provides maximal aliphatic bulk without introducing aromatic planar character, which is a distinct topological feature. In fragment-based drug discovery (FBDD) or when optimizing ligand efficiency indices, this incremental mass must be justified by commensurate gains in binding affinity. [1] No direct head-to-head biological comparison data between these building blocks are currently available in the public domain.

Molecular weight Ligand efficiency Fragment-based screening

Experimentally Determined Purity and Impurity Profiles from Reputable Manufacturer Specifications

The target compound is supplied as a building-block grade reagent by reputable Japanese and European manufacturers. Kishida Chemical lists it under product code KPL004643 at a catalog scale of 250 mg, with an indicative price point (¥16,500) reflecting its niche building-block status. FUJIFILM Wako sources the compound from Fluorochem Ltd., and product documentation includes spectra and inspection certificates upon request. By contrast, the primary amine analog (CAS 177906-48-8) is available from multiple global suppliers at significantly lower cost (e.g., Thermo Scientific/Alfa Aesar, 97% purity, 25 g scale) and is classified as a general laboratory reagent. This supply chain distinction indicates that the cyclohexylamino variant is primarily procured for targeted late-stage functionalization or focused library synthesis rather than bulk intermediate production.

Chemical purity Quality control Procurement specification

High-Value Application Scenarios for tert-Butyl (1R*,4R*)-4-(cyclohexylamino)cyclohexylcarbamate Based on Differentiated Properties


1. Late-Stage Functionalization of CNS-Penetrant Drug Candidates Requiring High Lipophilicity and Low tPSA

Medicinal chemistry teams optimizing brain-penetrant kinase inhibitors, GPCR antagonists, or ion channel modulators can employ this building block to introduce a fully aliphatic cyclohexylamino moiety while maintaining Boc protection on the exocyclic amine. The predicted cLogP (~3.3) and tPSA (~41 Ų) indicate favorable CNS drug-like properties [1][2], positioning this intermediate for programs where the primary amine analog (tPSA ~64 Ų) would be permeability-limited. [3]

2. Synthesis of Biased GPCR Ligands with Sterically Demanding Amine Substituents

The cyclohexyl group provides significant steric bulk (calculated Connolly surface area increase vs. N-methyl) without introducing aromatic character. This feature is valuable in constructing biased agonists or antagonists where aliphatic N-substituents on a cyclohexanediamine scaffold have been shown to modulate β-arrestin vs. G-protein signaling efficacy. [1] Researchers requiring the specific trans configuration and N-cyclohexyl substitution can order this compound directly rather than performing multi-step reductive amination on the primary amine precursor.

3. Fragment-to-Lead Optimization Where Incremental Mass from Cyclohexyl Incorporation is Pre-Calculated

For fragment-growing approaches where a cyclohexyl group has been computationally identified as the optimal hydrophobic tag (via free-energy perturbation or docking), this building block provides the exact fragment with orthogonal Boc protection. The mass increment of ~82 g/mol over the primary amine can be accounted for in ligand efficiency calculations, and the fully aliphatic nature avoids the metabolic N-debenzylation risks associated with the N-benzyl analog. [3]

4. Chemical Biology Probe Synthesis Requiring Defined Stereochemistry and Commercial Sourcing Traceability

When constructing chemical probes for target engagement studies (e.g., PROTACs, fluorescent ligands), the defined trans configuration (1R*,4R*) of this building block is critical for maintaining the intended 3D geometry. [1] The availability from Kishida Chemical and Fujifilm Wako with certificates of analysis ensures traceable quality, which is essential for reproducible biological data in probe qualification. [1][2]

Quote Request

Request a Quote for tert-Butyl (1R*,4R*)-4-(cyclohexylamino)cyclohexylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.